

# GPR183 Expression in Immune Cell Subsets: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: GPR183 antagonist-2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a crucial regulator of immune cell migration and positioning.<sup>[1][2][3]</sup> Its expression on various immune cell subsets dictates their response to oxysterol gradients, particularly 7 $\alpha$ ,25-dihydroxycholesterol (7 $\alpha$ ,25-OHC), the primary endogenous ligand for GPR183.<sup>[2]</sup> This technical guide provides a comprehensive overview of GPR183 expression across different immune cell populations, details on experimental protocols for its detection and quantification, and a summary of its signaling pathways.

## GPR183 Expression in Human Immune Cell Subsets

GPR183 is widely expressed across both the innate and adaptive immune systems, playing a pivotal role in orchestrating immune responses.<sup>[4][5]</sup> Expression levels vary significantly between different cell types and their activation states. The following tables summarize the expression of GPR183 at the RNA and protein levels in various human immune cell subsets, with data primarily sourced from the Human Protein Atlas.<sup>[6][7][8][9]</sup>

## RNA Expression Data

Table 1: GPR183 RNA Expression in Human Immune Cell Subsets

Immune Cell Subset	Normalized Transcripts per Million (nTPM)	Expression Level	Data Source
Lymphocytes			
B cells	135.7	High	[6][8]
Plasma cells	1.8	Low	[6][8]
T cells	29.9	Medium	[6][8]
Naive T cells	-	-	-
Effector T cells	-	-	-
T-follicular helper cells	-	-	-
Regulatory T cells	-	-	-
Natural Killer (NK) cells	1.9	Low	[6][8]
Innate Lymphoid Cells (ILCs)	16.2	Medium	[6][8]
Myeloid Cells			
Monocytes	49.9	High	[6][8]
Non-classical monocytes	-	Reduced in TB+T2D patients	[4]
Macrophages	32.1	Medium	[6][8]
Dendritic Cells (DCs)	71.9	High	[6][8]
Myeloid Dendritic Cells	-	Increased in COVID-19	[10]
Plasmacytoid Dendritic Cells	-	-	-
Granulocytes			
Neutrophils	0.4	Low	[6][8]

Eosinophils	0.8	Low	<a href="#">[6]</a> <a href="#">[8]</a>
Basophils	1.1	Low	<a href="#">[6]</a> <a href="#">[8]</a>

Note: nTPM values are based on RNA-sequencing data and provide a normalized measure of gene expression. "-" indicates that specific quantitative data was not available in the searched sources.

## Protein Expression Data

Table 2: GPR183 Protein Expression in Human Immune Cell Subsets

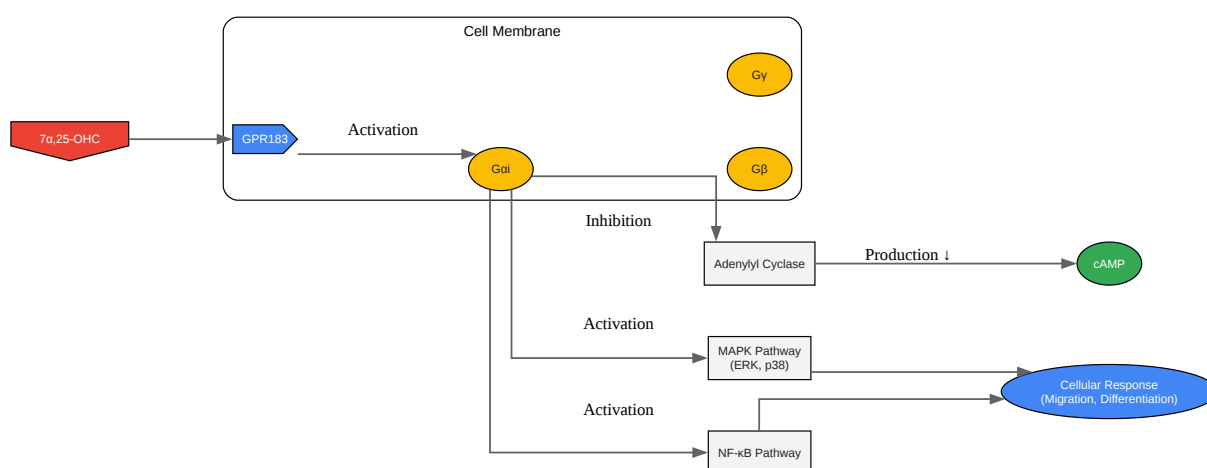
Immune Cell Subset	Expression Level (Immunohistochemistry)	Subcellular Localization	Data Source
Lymphoid Cells			
B cells	High	Cytoplasmic/Membranous	<a href="#">[6]</a> <a href="#">[7]</a>
T cells	Medium	Cytoplasmic/Membranous	<a href="#">[6]</a> <a href="#">[7]</a>
Plasma cells	Low	Cytoplasmic/Membranous	<a href="#">[6]</a> <a href="#">[7]</a>
NK cells	Not detected	-	<a href="#">[6]</a> <a href="#">[7]</a>
Myeloid Cells			
Monocytes/Macrophages	Medium	Cytoplasmic/Membranous	<a href="#">[6]</a> <a href="#">[7]</a>
Dendritic Cells	High	Cytoplasmic/Membranous	<a href="#">[6]</a> <a href="#">[7]</a>
Granulocytes	Not detected	-	<a href="#">[6]</a> <a href="#">[7]</a>

Note: Protein expression levels are based on antibody staining in lymphoid tissues and bone marrow. The Human Protein Atlas notes that for GPR183, an estimation of protein expression

could not be definitively performed based on available data, and the provided information is based on cytoplasmic expression in most tissues.[6][7]

## GPR183 Signaling Pathway

Activation of GPR183 by its ligand, 7 $\alpha$ ,25-OHC, initiates a signaling cascade that primarily involves G $\alpha$ i-type G proteins.[11] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR183 signaling engages the mitogen-activated protein kinase (MAPK) pathways, including the activation of extracellular signal-regulated kinase (ERK) and p38, as well as the nuclear factor- $\kappa$ B (NF- $\kappa$ B) pathway.[10] These signaling events ultimately regulate gene expression and cellular processes such as migration, differentiation, and survival.



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## GPR183 Signaling Pathway

## Experimental Protocols

Accurate quantification of GPR183 expression is critical for understanding its role in immune cell function. Below are detailed methodologies for measuring GPR183 at both the protein and mRNA levels.

### Flow Cytometry for Cell Surface GPR183 Expression

This protocol outlines the steps for staining human peripheral blood mononuclear cells (PBMCs) to quantify GPR183 expression on various immune cell subsets.

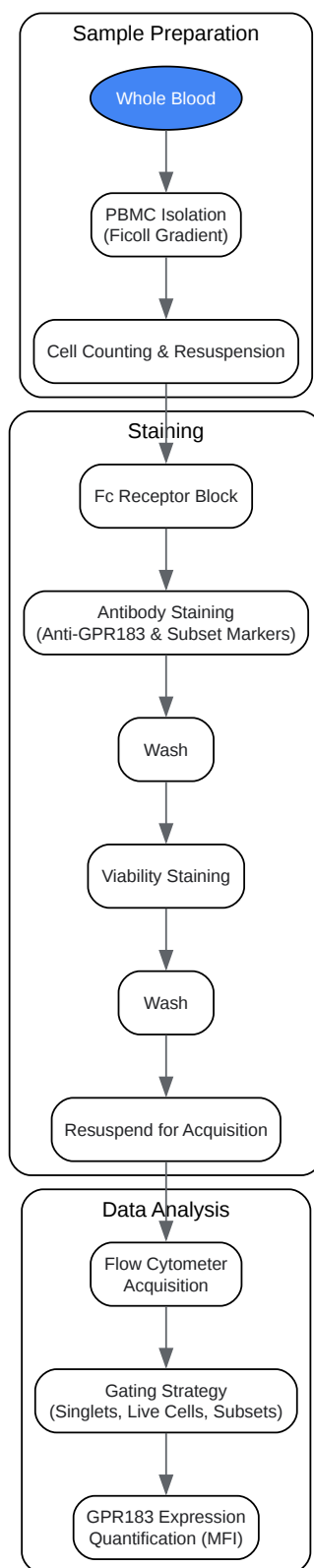
**Materials:**

- Human whole blood collected in EDTA tubes
- Ficoll-Paque PLUS
- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)[[12](#)]
- Fluorochrome-conjugated anti-human GPR183 antibody (e.g., Clone SA313E4)[[13](#)]
- Fluorochrome-conjugated antibodies for immune cell subset identification (e.g., anti-CD3, anti-CD19, anti-CD14, anti-CD56, etc.)
- Viability dye (e.g., 7-AAD or a fixable viability dye)
- 12 x 75 mm polystyrene flow cytometry tubes
- Centrifuge
- Flow cytometer

**Procedure:**

- PBMC Isolation:
  - Dilute whole blood 1:1 with PBS.
  - Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a conical tube.
  - Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.[\[14\]](#)
  - Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
  - Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
  - Resuspend the cell pellet in Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to  $1 \times 10^7$  cells/mL.[\[14\]](#)
- Staining:
  - Aliquot 100  $\mu$ L of the PBMC suspension ( $1 \times 10^6$  cells) into each flow cytometry tube.
  - Add 5  $\mu$ L of Fc receptor blocking solution to each tube and incubate for 10 minutes at room temperature.[\[12\]](#)
  - Add the pre-titrated amount of fluorochrome-conjugated anti-human GPR183 antibody and the cocktail of antibodies for identifying immune cell subsets.
  - Vortex gently and incubate for 30 minutes at 4°C in the dark.
  - Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
  - Resuspend the cell pellet in 500  $\mu$ L of Flow Cytometry Staining Buffer.
  - Add the viability dye according to the manufacturer's instructions.
- Data Acquisition and Analysis:

- Acquire the samples on a flow cytometer.
- Gate on single, live cells.
- Identify immune cell subsets based on their specific markers (e.g., CD3+ for T cells, CD19+ for B cells, CD14+ for monocytes).
- Analyze the expression of GPR183 (e.g., Median Fluorescence Intensity - MFI) on each gated population.



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### Flow Cytometry Workflow for GPR183



## Quantitative PCR (qPCR) for GPR183 mRNA Expression

This protocol provides a method for quantifying GPR183 mRNA levels in isolated immune cell subsets using a two-step RT-qPCR approach.

### Materials:

- Isolated immune cell subsets
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- DNase I
- Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)
- Validated qPCR primers for human GPR183 (e.g., from OriGene or custom-designed)
- Validated qPCR primers for a reference gene (e.g., GAPDH, ACTB)
- Nuclease-free water
- qPCR instrument

### Validated qPCR Primers for Human GPR183:

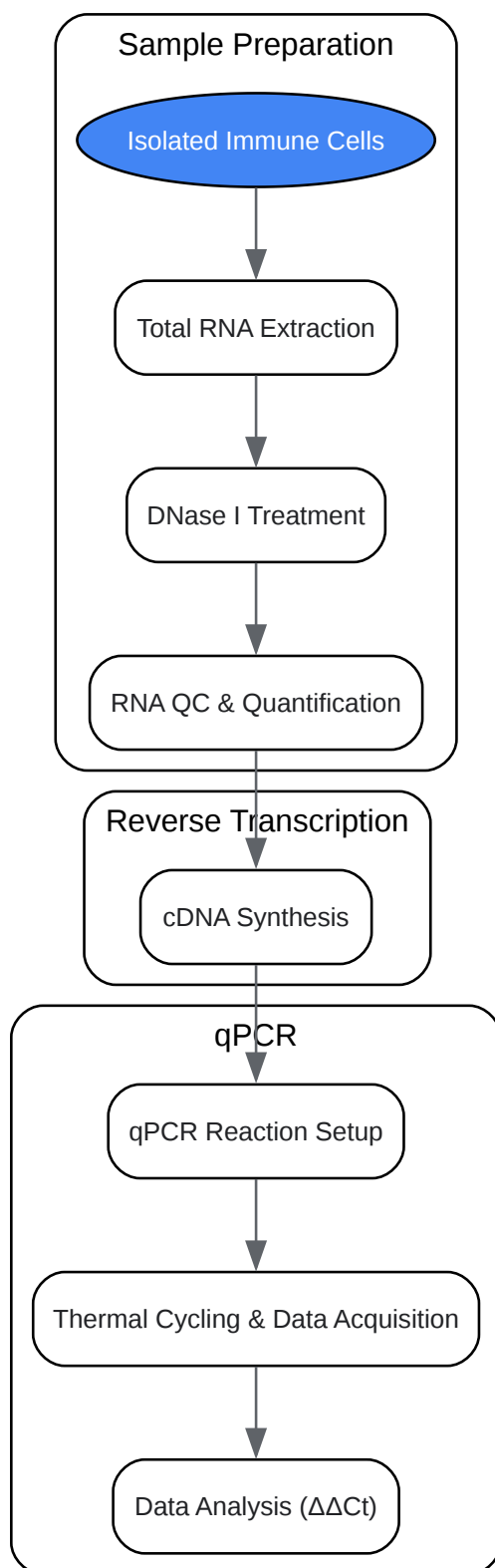
- Primer sequences can be obtained from commercial suppliers such as OriGene. It is recommended to use pre-validated primer pairs to ensure specificity and efficiency.

### Procedure:

- RNA Extraction and DNase Treatment:
  - Extract total RNA from the isolated immune cell subsets using a commercial kit according to the manufacturer's instructions.
  - Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
- Reverse Transcription (cDNA Synthesis):
  - Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol. Include a no-reverse transcriptase control to check for genomic DNA contamination.
- qPCR Reaction Setup:
  - Prepare the qPCR reaction mix on ice. For each reaction, combine:
    - 10 µL 2x qPCR master mix
    - 1 µL 10 µM forward primer
    - 1 µL 10 µM reverse primer
    - 2 µL diluted cDNA template
    - 6 µL nuclease-free water (for a 20 µL total volume)
  - Set up reactions in triplicate for each sample and target gene (GPR183 and reference gene). Include a no-template control for each primer pair.
- qPCR Cycling and Data Analysis:
  - Run the qPCR plate on a real-time PCR instrument with the following cycling conditions (may need optimization):
    - Initial denaturation: 95°C for 3 minutes
    - 40 cycles of:
      - Denaturation: 95°C for 10 seconds
      - Annealing/Extension: 60°C for 30 seconds

- Melt curve analysis
- Calculate the relative expression of GPR183 using the  $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene.



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#### qPCR Workflow for GPR183 mRNA

## Conclusion

GPR183 is a key receptor in the immune system, with its expression finely tuned across various immune cell subsets to control their migration and function. This guide provides a foundational understanding of GPR183 expression, its signaling mechanisms, and detailed protocols for its quantification. For researchers and drug development professionals, a thorough understanding of GPR183's role in immune cell biology is essential for the development of novel therapeutics targeting a range of inflammatory and autoimmune diseases.

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